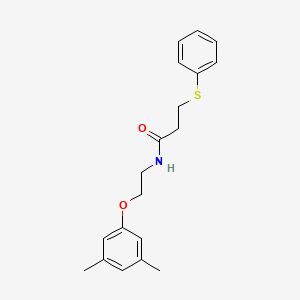

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(3,5-Dimethylphenoxy)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3,5-dimethylphenoxyethyl group and a phenylthio moiety. Its synthesis likely involves amide coupling between 3-(phenylthio)propanoic acid derivatives and 2-(3,5-dimethylphenoxy)ethylamine, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-15-12-16(2)14-17(13-15)22-10-9-20-19(21)8-11-23-18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLMKXOSDLWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)CCSC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3-(phenylthio)propanamide typically involves a multi-step process:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 3,5-dimethylphenoxy intermediate.

Thioether Formation: The phenoxy intermediate is then reacted with a thiol compound, such as thiophenol, under suitable conditions to form the thioether linkage.

Amidation: The final step involves the reaction of the thioether intermediate with a suitable amine or amide precursor to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3-(phenylthio)propanamide typically involves several key steps:

- Formation of Phenoxy Intermediate : The reaction begins with 3,5-dimethylphenol reacting with an alkylating agent to yield the phenoxy intermediate.

- Thioether Formation : The phenoxy intermediate is then reacted with thiophenol under controlled conditions to create the thioether linkage.

- Amidation : Finally, the thioether intermediate undergoes reaction with an amine or amide precursor to produce the desired compound.

These synthetic routes can be optimized for higher yields and purity through various techniques such as catalysis and chromatography .

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic molecules, particularly those containing phenoxy and thioether functionalities .

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and other biological processes. Its ability to interact with specific molecular targets makes it valuable in biological research .

Medicine

- Therapeutic Properties : The compound has been explored for potential therapeutic applications, including:

Industry

- Development of Specialty Chemicals : Utilized in the manufacture of specialty chemicals and materials due to its unique chemical properties. It may also serve as a precursor in chemical manufacturing processes .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated this compound against various cancer cell lines. Results indicated significant cell growth inhibition rates, suggesting its potential as an anticancer agent. The compound exhibited mean GI50 values that support further investigation into its efficacy and safety profiles .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that the compound can selectively inhibit certain matrix metalloproteinases (MMPs), which are crucial in various pathological processes including cancer metastasis and tissue remodeling. This selectivity enhances its potential therapeutic applications in treating diseases associated with MMP dysregulation .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The phenoxy and thioether groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Radiotherapy Sensitizers ()

Compounds 17b–17g from share a phenolic core with ethylamino-linked substituents, analogous to the target compound’s phenoxyethyl-propanamide framework. Key comparisons include:

Key Observations :

- Steric Considerations: The 3,5-dimethylphenoxy group in the target compound and 17g introduces similar steric hindrance, which could improve metabolic stability relative to smaller substituents (e.g., 17c’s SCH₃).

- Synthetic Feasibility : Yields for analogues range from 30–63%, suggesting moderate efficiency in similar synthetic routes. The target compound’s lack of a hydroxyl group (unlike 17b–17g) may simplify purification .

Propanamide Derivatives with Isoindole Substituents ()

The compound 313267-28-6 (N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide) shares the 3,5-dimethylphenyl group with the target compound but replaces the phenylthio moiety with an isoindole-1,3-dione system.

| Feature | Target Compound | 313267-28-6 |

|---|---|---|

| Core Structure | Propanamide | Propanamide |

| Key Substituents | Phenylthio, 3,5-dimethylphenoxyethyl | Isoindole-1,3-dione, 3,5-dimethylphenyl |

| Polarity | Moderate (S-phenyl, ether linkage) | High (imide group) |

| Potential Applications | Drug candidates, materials | Pharmaceuticals (implied by structural class) |

Key Observations :

- Solubility : The isoindole-1,3-dione group in 313267-28-6 increases polarity, likely enhancing aqueous solubility compared to the target compound’s lipophilic phenylthio group.

- Stability : The imide group may confer greater hydrolytic stability than the thioether linkage in the target compound, which could oxidize to sulfoxide or sulfone derivatives .

Substituent Position Effects ()

Compounds in (e.g., 2-(2,6-dimethylphenoxy)acetamide derivatives) highlight the impact of substituent positioning. The target compound’s 3,5-dimethylphenoxy group creates a symmetrical, para-substituted aromatic system, whereas 2,6-dimethylphenoxy analogues () exhibit ortho-substitution. Ortho-substituents often reduce conformational flexibility and may hinder intermolecular interactions compared to para-substituted systems .

Discussion of Research Findings

- The phenylthio group’s redox activity could modulate cellular oxidative stress pathways.

- Synthetic Challenges : The target compound’s synthesis may face hurdles similar to those in , such as optimizing coupling reactions for sterically hindered amines.

- Spectroscopic Characterization : ESI-MS and ¹H NMR data for analogues (e.g., 17c, 17b) provide benchmarks for verifying the target compound’s purity and structure .

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound features both phenoxy and thioether functional groups, which contribute to its biological properties. The synthesis typically involves several steps:

- Formation of the Phenoxy Intermediate : Reaction of 3,5-dimethylphenol with an alkylating agent.

- Thioether Formation : The phenoxy intermediate is reacted with thiophenol.

- Amidation : The thioether intermediate is reacted with an amine or amide precursor to yield the final compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions due to the presence of its phenoxy and thioether groups. Research indicates that it may possess antimicrobial and anticancer properties.

Anticancer Properties

Studies have highlighted the potential anticancer effects of similar compounds in the same class. For instance, compounds with phenoxy and thioether functionalities have shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of signaling pathways involved in tumor growth .

Comparative Analysis

To better understand the effectiveness of this compound, a comparison with related compounds can be insightful.

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential anticancer and antimicrobial properties |

| Phenoxyacetic Acid Derivatives | Structure | Antimicrobial activity |

| Thioether-containing Amides | Structure | Anticancer activity |

Case Studies

Case Study 1: Anticancer Activity

A study investigating similar thioether-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis through the mitochondrial pathway, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

Another research focused on a related compound revealed its effectiveness against bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Research Findings

Recent studies have provided insights into the biological efficacy and mechanisms associated with this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.